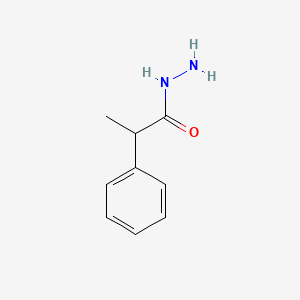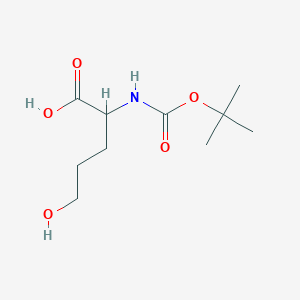
N-Boc-5-hydroxy-DL-norvaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Boc-5-hydroxy-DL-norvaline can be synthesized through several methods. One common approach involves the transamination of L-ornithine to L-glutamate semialdehyde (5-hydroxy-L-proline) using lysine aminotransferase, followed by N-protection with di-tert-butyl dicarbonate . Another method involves the enantioselective dehydrogenation of L-proline with DL-proline as the starting material, using engineered proline dehydrogenase .
Industrial Production Methods: The industrial production of this compound often involves biocatalytic processes due to their efficiency and selectivity. For example, the proline racemase–proline dehydrogenase cascade has been developed for the enantioselective production of N-Boc-5-hydroxy-L-proline from L-proline .
Chemical Reactions Analysis
Types of Reactions: N-Boc-5-hydroxy-DL-norvaline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties or to synthesize related compounds.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can yield 5-hydroxy-4-oxo-L-norvaline, while reduction can produce various hydroxy derivatives .
Scientific Research Applications
N-Boc-5-hydroxy-DL-norvaline has numerous applications in scientific research. In chemistry, it serves as a building block for synthesizing complex molecules. In biology, it is used to study enzyme mechanisms and protein interactions. In medicine, it is a key intermediate in the production of pharmaceuticals such as eletriptan and saxagliptin . Additionally, it has industrial applications in the synthesis of chiral intermediates and other valuable compounds .
Mechanism of Action
The mechanism of action of N-Boc-5-hydroxy-DL-norvaline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-Boc-5-hydroxy-DL-norvaline can be compared with other similar compounds, such as 5-hydroxy-4-oxo-L-norvaline and γ-oxonorvaline. These compounds share structural similarities but differ in their chemical properties and applications. For example, 5-hydroxy-4-oxo-L-norvaline has been studied for its antitubercular and antifungal properties, while γ-oxonorvaline is used for site-specific protein modification . The unique combination of a tert-butoxycarbonyl group and a hydroxy group in this compound makes it particularly valuable for certain synthetic and research applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties, diverse synthetic routes, and wide range of applications make it an important subject of study and utilization in modern research and industry.
Properties
Molecular Formula |
C10H19NO5 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(15)11-7(8(13)14)5-4-6-12/h7,12H,4-6H2,1-3H3,(H,11,15)(H,13,14) |
InChI Key |
XKNSMPKNTBHIIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


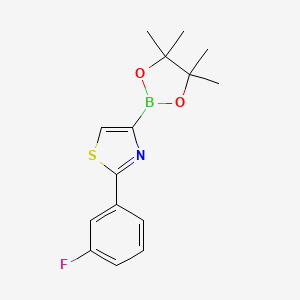
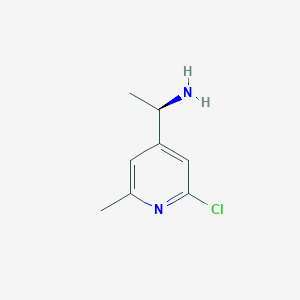
![8-Amino-3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B12283624.png)
![1-(2,3,5-Tri-O-acetyl--D-ribofuranosyl)-4,6-dichloroimidazo[4,5-c]pyridine](/img/structure/B12283625.png)
![1,3-bis[7-(3-amino-2,4,6-triiodophenyl)heptanoyloxy]propan-2-yl (E)-octadec-9-enoate](/img/structure/B12283632.png)
![[17-acetyloxy-16-(4,4-dimethyl-2,3-dihydropyrazin-4-ium-1-yl)-2-(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide](/img/structure/B12283639.png)
![22-(2-Amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37,48-hexahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B12283643.png)
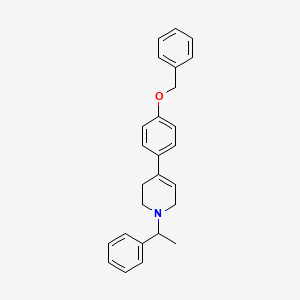
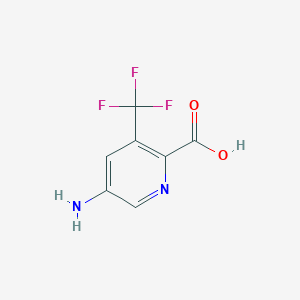
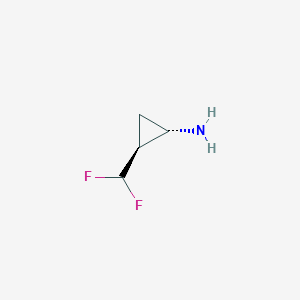
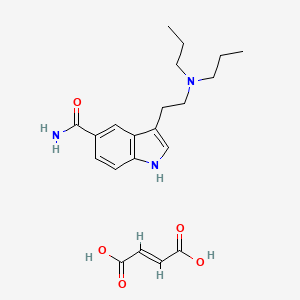
![6-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile](/img/structure/B12283685.png)

